3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

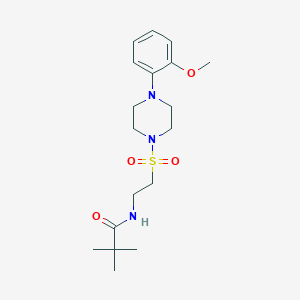

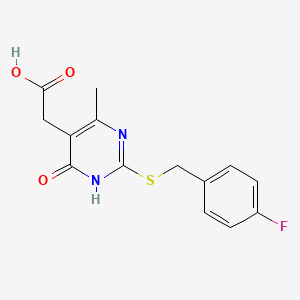

“3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde” is a chemical compound with the molecular formula C12H11BrO3 . It has a molecular weight of 283.12 . This compound is also known as 3-Bromo-5-ethoxy-4-(2-propynyloxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde” consists of a benzene ring substituted with a bromo group, an ethoxy group, and a prop-2-yn-1-yloxy group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications

- When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target. The alkyne tag enables downstream applications, such as studying protein-protein interactions, identifying drug targets, and probing cellular pathways .

- Researchers use this compound to create photoaffinity probes. By incorporating it into ligands or substrates, they can selectively label proteins or nucleic acids in complex mixtures. Upon UV irradiation, the alkyne moiety forms a covalent bond with nearby biomolecules, aiding in proteomic studies and drug discovery .

Chemical Biology and Targeted Covalent Modification

Photoaffinity Labeling and Proteomics

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde are biological molecules that can be covalently modified by this compound . The compound acts as a building block that can be appended to a ligand or pharmacophore through its linker . This allows for UV light-induced covalent modification of the target .

Mode of Action

The compound interacts with its targets through a process of UV light-induced covalent modification . This interaction results in changes to the target, potentially altering its function or activity . The compound also contains an alkyne tag, which can be used for downstream applications .

Biochemical Pathways

The compound’s ability to covalently modify biological targets suggests that it could potentially influence a variety of biochemical pathways, depending on the specific targets it interacts with .

Result of Action

The molecular and cellular effects of 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde’s action are likely to be diverse, given its potential to covalently modify a wide range of biological targets . The exact effects would depend on the specific targets and the nature of the modifications induced by the compound .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde can be influenced by various environmental factors. For instance, the compound’s UV light-induced covalent modification of targets suggests that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also potentially affect the compound’s action, efficacy, and stability.

properties

IUPAC Name |

3-bromo-5-ethoxy-4-prop-2-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h1,6-8H,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATUHMXLYGGOOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397632.png)

![2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2397636.png)

![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)

![N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2397646.png)

![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)